molecular formula C10H16F3NO2 B12994370 tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate

tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate

Cat. No.: B12994370
M. Wt: 239.23 g/mol
InChI Key: GZDZNIXCUIUBBD-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is a sophisticated chemical building block designed for advanced pharmaceutical research and development. This compound features a cyclobutane ring, a structure increasingly valued in medicinal chemistry for its ability to confer conformational rigidity and improve the physicochemical properties of drug candidates . The scaffold is functionalized with a tert-butyl carbamate (Boc) group, a ubiquitous and invaluable protecting group for amines in multi-step organic synthesis, facilitating the complex construction of target molecules . The incorporation of a trifluoromethyl (CF3) group at the 2-position of the cyclobutyl ring is a strategic modification widely employed in drug design. This moiety can significantly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets, making it a highly sought-after feature in the development of agrochemicals and pharmaceuticals . Compounds with similar structural motifs, such as tert-butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate, have demonstrated significant value as key intermediates in the synthesis of potent bioactive molecules, including androgen receptor antagonists for the treatment of hormone-sensitive cancers . The rigid, three-dimensional geometry of the cyclobutane core makes this carbamate derivative a prime candidate for exploring novel structure-activity relationships, particularly in the development of targeted protein degraders and other next-generation therapeutic modalities . This product is provided with a guaranteed high level of purity and is intended for use in research settings only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the specific Certificate of Analysis for detailed quality control data.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-4-6(7)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

GZDZNIXCUIUBBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl compound. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted cyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Differences in Reactivity and Stability

  • Cyclobutyl vs. Benzyl analogs (e.g., 2p) exhibit greater π-π stacking capability due to the aromatic ring, which may enhance crystallinity .
  • Trifluoromethyl Positional Isomerism :

    • The 2-CF₃ isomer (target compound) likely has better steric accessibility for further functionalization than the 1-CF₃ isomer, which was discontinued due to synthetic challenges .
  • Synthetic Yields :

    • Palladium-catalyzed reactions (e.g., for 1f) achieve moderate yields (~56%), suggesting that similar methods for the target compound may require optimization for strained cyclobutyl systems .

Physicochemical Properties

  • NMR Profiles :

    • Benzyl carbamates (e.g., 2p) show distinct aromatic proton signals (δ 7.4–7.6 ppm), absent in cyclobutyl analogs.
    • Cyclobutyl carbamates display characteristic upfield shifts for protons adjacent to the -CF₃ group (δ 2.5–3.5 ppm) .
  • Lipophilicity :

    • The -CF₃ group increases logP values in both benzyl and cyclobutyl carbamates, but the cyclobutyl core may further enhance membrane permeability due to reduced polarity .

Biological Activity

tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a trifluoromethyl group attached to a cyclobutyl ring, and a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and reactivity.

  • Molecular Formula : C11H16F3NO2
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 2920207-77-6

The presence of the trifluoromethyl group is particularly notable as it can enhance the lipophilicity and bioactivity of the compound, potentially influencing its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity through specific molecular interactions, which can lead to modulation of enzyme activity or receptor signaling pathways.

1. Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency as enzyme inhibitors. For instance, studies have shown that fluorination can improve the efficacy of inhibitors against resistant variants of enzymes, such as HCV protease . The incorporation of a trifluoromethyl moiety in similar compounds has been linked to increased binding affinity and specificity towards target enzymes.

2. Interaction with Biological Macromolecules

The unique structure of this compound allows it to interact with various biomolecules. Preliminary studies suggest that it may influence protein-ligand interactions, leading to significant biological effects. The compound's ability to inhibit specific pathways could be explored for therapeutic applications in diseases where these pathways are dysregulated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor for HCV protease variants; enhanced potency noted.
Protein InteractionModulates interactions with specific receptors; ongoing studies required.
Therapeutic PotentialInvestigated for applications in drug development against various diseases.

Case Study: HCV Protease Inhibition

A study focused on fluorinated compounds highlighted the increased potency of inhibitors containing trifluoromethyl groups against resistant variants of HCV protease. The findings suggest that this compound could serve as a lead compound for developing new antiviral agents .

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